molecular formula C8H9BrN2O B1395720 5-Bromo-2-(methylamino)benzamide CAS No. 22721-18-2

5-Bromo-2-(methylamino)benzamide

Cat. No.: B1395720
CAS No.: 22721-18-2
M. Wt: 229.07 g/mol
InChI Key: MIPMEJPLAIPEIQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylamino)benzamide is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5th position and a methylamino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylamino)benzamide typically involves the bromination of 2-(methylamino)benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2-(methylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(methylamino)benzamide is unique due to the specific combination of bromine and methylamino substitutions on the benzamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPMEJPLAIPEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716532
Record name 5-Bromo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22721-18-2
Record name 5-Bromo-2-(methylamino)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22721-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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